Keratan Sulphate-Deuterated
Description
Properties
Molecular Formula |
N/A |
|---|---|
Origin of Product |
United States |
Synthetic and Biosynthetic Methodologies for Deuterated Keratan Sulphate
Chemoenzymatic Synthesis of Deuterated Keratan (B14152107) Sulphate Oligosaccharides
Chemoenzymatic synthesis provides a high degree of control over the structure of the resulting deuterated oligosaccharides, allowing for the precise placement of deuterium (B1214612) atoms. This approach combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions.
A fundamental strategy in the chemoenzymatic synthesis of deuterated keratan sulphate involves the use of glycosyltransferases to polymerize deuterated monosaccharide precursors. The core of this method lies in the synthesis of deuterated UDP-galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc). The synthesis of isotopically labeled sugar nucleotides, such as 14C-labeled UDP-GlcNAc, has been established and involves the enzymatic conversion of the corresponding labeled monosaccharide 1-phosphate. A similar enzymatic pathway can be envisioned for the production of deuterated UDP-sugars.
Once the deuterated sugar nucleotide donors are synthesized, they can be utilized by specific glycosyltransferases, such as β-1,4-galactosyltransferases (β4GalT) and β-1,3-N-acetylglucosaminyltransferases (β3GlcNAcT), to elongate a primer sequence, thereby incorporating deuterium into the growing oligosaccharide chain. The sequential action of these enzymes allows for the construction of the poly-N-acetyllactosamine backbone of keratan sulphate with deuterium atoms incorporated at specific positions within the galactose or N-acetylglucosamine residues.
Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Keratan Sulphate
| Enzyme | Function | Donor Substrate | Acceptor Substrate |
| β-1,4-Galactosyltransferase (β4GalT) | Transfers galactose to terminal GlcNAc | UDP-Galactose | N-acetylglucosamine |
| β-1,3-N-Acetylglucosaminyltransferase (β3GlcNAcT) | Transfers N-acetylglucosamine to terminal Gal | UDP-N-acetylglucosamine | Galactose |
| Keratan Sulphate Galactose 6-O-Sulfotransferase (KSGal6ST) | Transfers sulphate to the C6 position of galactose | PAPS | Galactose residue in KS |
| N-acetylglucosamine 6-O-Sulfotransferase (GlcNAc6ST) | Transfers sulphate to the C6 position of GlcNAc | PAPS | N-acetylglucosamine residue in KS |
This table outlines the primary enzymes involved in the elongation and sulfation of the keratan sulphate chain during chemoenzymatic synthesis.
Achieving regioselective deuteration at specific glycosidic linkages presents a more significant synthetic challenge. While direct chemical methods for regioselective deuteration of carbohydrates exist, their application to complex oligosaccharides like keratan sulphate is not well-documented. One potential strategy involves the use of protecting group chemistry to mask all but the desired hydroxyl group prior to a deuteration reaction, such as a deuterium gas reduction of a temporary oxidized species at the target position. However, the complexity of such multi-step chemical manipulations on a delicate oligosaccharide chain is a major hurdle.
Metabolic Labeling for In Vivo Deuteration of Keratan Sulphate
Metabolic labeling leverages the natural biosynthetic pathways within cells to incorporate deuterium into newly synthesized keratan sulphate. This approach is particularly useful for studying the dynamics of keratan sulphate turnover and its function in a cellular context.
A straightforward method for global deuteration of biomolecules is to culture cells or maintain model organisms in media containing deuterium oxide (D₂O), also known as heavy water. In this environment, deuterium from D₂O is incorporated into various metabolic precursors, including the sugar building blocks of keratan sulphate, through the cellular metabolic network. This leads to the non-specific incorporation of deuterium at multiple sites throughout the keratan sulphate molecule.
This technique has been successfully applied for the relative quantification of glycans in glycomic studies, demonstrating that deuterium can be efficiently incorporated into complex carbohydrates in cell culture. While this method provides a globally deuterated product, the level and specific locations of deuterium incorporation are not precisely controlled and depend on the metabolic state of the cells.
Table 2: Research Findings on Metabolic Labeling with D₂O
| Organism/Cell Line | Labeled Biomolecule | Key Finding |
| HeLa Cells | Glycans | D₂O labeling allows for the relative quantification of glycan changes under different cellular conditions. |
| Various cell lines | Proteins, Lipids, Nucleotides | D₂O is a versatile metabolic label for studying the turnover rates of various biomolecules. |
This table summarizes key findings from studies utilizing deuterium oxide for the metabolic labeling of various biomolecules, highlighting the potential for its application to keratan sulphate.
A more targeted metabolic labeling approach involves supplying cells with specifically deuterated monosaccharide precursors, such as deuterated glucose, galactose, or N-acetylglucosamine. These deuterated sugars are taken up by the cells and enter the hexosamine biosynthetic pathway, where they are converted into the corresponding UDP-sugar donors. These deuterated UDP-sugars are then utilized by the glycosyltransferases in the Golgi apparatus to synthesize deuterated keratan sulphate.
This method offers greater control over the location of the deuterium label compared to global labeling with D₂O. For instance, providing cells with glucose deuterated at specific positions will result in keratan sulphate with deuterium incorporated into predictable locations within both the galactose and N-acetylglucosamine residues, as glucose is a precursor for both. The efficiency of incorporation and the final labeling pattern will depend on the cellular uptake and metabolism of the supplied deuterated precursor.
Site-Specific Deuteration Approaches for Keratan Sulphate Domains
The ability to introduce deuterium at specific domains within the keratan sulphate chain would be invaluable for studying the function of these domains in protein binding and signaling. However, methodologies to achieve such precise site-specific deuteration are currently in the nascent stages of development.
One theoretical approach could involve a combination of chemoenzymatic synthesis and enzymatic modification. For example, a deuterated oligosaccharide corresponding to a specific domain could be synthesized chemoenzymatically. This deuterated fragment could then potentially be ligated to a non-deuterated portion of the keratan sulphate chain using specific ligases, although such enzymes for keratan sulphate are not yet established.
Another potential avenue is the application of hydrogen-deuterium exchange mass spectrometry (HDX-MS) under controlled conditions to induce deuterium exchange in specific, solvent-accessible domains of the keratan sulphate chain. The exchange rate is dependent on the local structural environment, and thus, different domains may exhibit different levels of deuterium uptake. While primarily an analytical technique, further development could potentially adapt this method for preparative purposes. The development of robust and efficient methods for site-specific deuteration of keratan sulphate domains remains a significant but important challenge for the field.
Analytical Validation of Deuteration Efficiency and Purity in Synthesized and Isolated Keratan Sulphate
Prior to detailed analysis, the KS chains are typically depolymerized into smaller oligosaccharides or disaccharides using specific enzymes like keratanase II or endo-β-galactosidase. nih.govnih.gov Keratanase II, for instance, cleaves the GlcNAcβ1-3Gal linkage, producing characteristic disaccharides that are amenable to analysis. jcggdb.jpresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive method used to confirm the incorporation of deuterium by detecting the mass shift in the labeled molecule compared to its unlabeled counterpart. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for this purpose. nih.gov
Determination of Deuteration: The mass of a deuterium atom (2.014 Da) is greater than that of a protium (B1232500) atom (1.008 Da). This mass difference results in a predictable increase in the mass-to-charge ratio (m/z) of the deuterated KS fragments. By comparing the mass spectra of the deuterated sample with an unlabeled keratan sulphate standard, the incorporation of deuterium can be unequivocally confirmed.
Efficiency of Labeling: The relative abundances of the ion signals corresponding to the unlabeled, partially deuterated, and fully deuterated forms of a given disaccharide can be used to calculate the deuteration efficiency. For example, if a disaccharide is expected to incorporate seven deuterium atoms, the mass spectrum will show a distribution of isotopic peaks, and the intensity of the peak corresponding to the mass of the fully deuterated species relative to the others indicates the labeling efficiency.
Table 1: Theoretical m/z Values for Keratan Sulphate Disaccharides in Negative Ion Mode LC-MS/MS
| Disaccharide Unit | Deuteration Status | Theoretical Precursor Ion (m/z) | Key Product Ion (m/z) |
|---|---|---|---|
| Mono-sulfated KS (Gal-GlcNAc6S) | Unlabeled | 462.1 | 97.0 (SO₃⁻) |
| Mono-sulfated KS (Gal-d₇-GlcNAc6S) | Labeled (7 Deuteriums) | 469.1 | 97.0 (SO₃⁻) |
| Di-sulfated KS (Gal6S-GlcNAc6S) | Unlabeled | 542.0 | 462.0 ([M-SO₃-H]⁻) |
| Di-sulfated KS (Gal6S-d₇-GlcNAc6S) | Labeled (7 Deuteriums) | 549.0 | 469.0 ([M-d₇-SO₃-H]⁻) |
Note: The table shows expected values for precursor and product ions used in multiple reaction monitoring (MRM) LC-MS/MS analysis, based on common fragmentation patterns. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is the most definitive method for determining the precise location of deuterium atoms within the keratan sulphate structure.
¹H NMR Spectroscopy: In a proton (¹H) NMR spectrum, the replacement of a proton with a deuteron (B1233211) results in the disappearance or significant reduction of the corresponding signal. rsc.org By comparing the ¹H NMR spectrum of the deuterated KS with that of an unlabeled standard, the specific sites of deuteration can be identified. The integration of the remaining proton signals relative to a non-deuterated internal standard or signals from unlabeled positions can be used to quantify the percentage of deuterium incorporation at each site. rsc.org
¹³C NMR Spectroscopy: The presence of a directly attached deuterium atom causes a characteristic upfield shift (to a lower ppm value) in the ¹³C NMR signal of the attached carbon. It also causes the signal to split into a multiplet (e.g., a triplet for a -CD- group) due to one-bond ¹³C-²H coupling. These changes provide unambiguous confirmation of the deuteration site. nih.gov
²H NMR Spectroscopy: Deuterium (²H) NMR can be used to directly observe the signals of the incorporated deuterium atoms. The chemical shifts in the ²H NMR spectrum correspond to the positions of deuteration, providing direct evidence and localization of the labels.
Table 2: Expected NMR Spectral Changes Upon Deuteration of Keratan Sulphate
| Nucleus | Analytical Parameter | Expected Observation upon Deuteration |
|---|---|---|
| ¹H | Signal Intensity | Disappearance or reduction of signal at the site of H/D exchange. |
| ¹H | Signal Integration | Integral value decreases proportionally to the deuteration efficiency. |
| ¹³C | Chemical Shift | Upfield shift for the carbon atom directly bonded to deuterium. |
| ¹³C | Signal Multiplicity | Splitting of the carbon signal into a multiplet (e.g., 1:1:1 triplet for a CD group). |
| ²H | Signal Presence | Appearance of signals at chemical shifts corresponding to the deuterated positions. |
In addition to these techniques, methods such as high-performance anion-exchange chromatography (HPAEC) can be employed to assess the purity of the isolated deuterated keratan sulphate, ensuring that it is free from contaminating non-deuterated precursors, other glycosaminoglycans, or byproducts from the synthesis and purification process.
Advanced Spectroscopic and Structural Elucidation Techniques Utilizing Deuterated Keratan Sulphate
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Keratan (B14152107) Sulphate
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of polysaccharides. The use of deuterated keratan sulphate, primarily through sample preparation in deuterium (B1214612) oxide (D₂O), is fundamental to achieving high-resolution data by minimizing solvent interference and allowing for specific relaxation studies.
The primary method for preparing keratan sulphate for NMR analysis involves dissolving the polysaccharide in deuterium oxide (D₂O) and repeatedly lyophilizing (freeze-drying) it. portlandpress.com This process exchanges labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups, with deuterium atoms from the solvent. portlandpress.comnih.gov This deuteration simplifies the proton (¹H) NMR spectrum by removing the signals from these exchangeable protons, thereby reducing spectral crowding and allowing for clearer observation of the non-exchangeable carbon-bound protons of the sugar rings.
One-dimensional (1D) ¹H-NMR spectra provide a foundational profile of the keratan sulphate sample, with characteristic signals for the N-acetyl group (around 2.0 ppm) and the anomeric protons of the galactose (Gal) and N-acetylglucosamine (GlcNAc) residues (typically between 4.5 and 5.5 ppm). nih.govmdpi.com However, due to significant signal overlap in complex polysaccharides, 1D spectra are often insufficient for a complete structural assignment. mdpi.com
Two-dimensional (2D) NMR experiments are essential for a detailed conformational analysis. portlandpress.commdpi.com These techniques correlate signals from different nuclei, allowing for the unambiguous assignment of resonances and the determination of molecular structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms within a sugar ring. It is used to trace the connectivity of protons from the anomeric proton (H1) to the other protons (H2, H3, etc.) within each monosaccharide unit. portlandpress.comdoi.org
Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a single spin system (i.e., within a single sugar residue), even if they are not directly coupled. This is particularly useful for identifying all the proton signals belonging to a specific monosaccharide unit. portlandpress.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached. It is crucial for assigning carbon-13 (¹³C) resonances and confirming the identity of sugar residues based on their characteristic ¹H-¹³C chemical shift pairs. mdpi.commdpi.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for determining the glycosidic linkage between monosaccharide units by identifying correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue. mdpi.commdpi.com
Through the combined application of these 1D and 2D NMR techniques on deuterated samples, a detailed picture of the primary sequence, sulfation pattern, and conformational arrangement of the glycosidic linkages in keratan sulphate can be constructed. mdpi.comdoi.org
| NMR Experiment | Purpose | Information Obtained | Typical Application |
|---|---|---|---|
| 1D ¹H-NMR | Initial sample profiling and identification of key functional groups. | Chemical shifts of N-acetyl groups and anomeric protons. nih.govmdpi.com | Quick assessment of sample purity and major structural features. |
| 2D COSY / TOCSY | Establish proton-proton connectivities within each sugar residue. | Assignment of all proton signals (H1-H6) for each monosaccharide unit. portlandpress.com | Delineating the individual spin systems of Gal and GlcNAc. |
| 2D HSQC | Correlate protons with their directly attached carbons. | Assignment of ¹³C signals corresponding to each proton. mdpi.com | Confirming residue identity and resolving overlapping proton signals. |
| 2D HMBC / NOESY | Identify through-bond (HMBC) or through-space (NOESY) correlations over multiple bonds. | Determination of glycosidic linkage positions and sequence of monosaccharides. mdpi.com | Establishing the →3)Gal(6S)β1→4)GlcNAc(6S)β1→ repeating disaccharide structure. |
Solid-state NMR (ssNMR) spectroscopy is uniquely suited for studying molecules within large, immobile, or non-crystalline systems, such as the extracellular matrix of tissues like cartilage. nih.gov To investigate keratan sulphate in its native biological context, cartilage samples can be equilibrated in D₂O-based saline solutions. nih.gov This process replaces water and exchangeable protons within the tissue matrix with deuterium, which is advantageous for certain ssNMR experiments.
Magic-Angle Spinning (MAS) is a critical technique in ssNMR that involves spinning the sample at a high frequency at an angle of 54.7° relative to the magnetic field. This process averages out anisotropic interactions that broaden NMR signals in solid samples, resulting in high-resolution spectra. nih.govacs.org
Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to selectively enhance the signals of less abundant nuclei like ¹³C by transferring magnetization from the more abundant ¹H nuclei. acs.org Studies have shown that ¹³C CP-MAS experiments on intact cartilage can detect signals specifically assigned to the relatively rigid components of the matrix, including collagen and certain glycosaminoglycans like keratan sulphate. nih.govresearchgate.net These ssNMR methods provide atomic-level insights into the molecular structure, packing, and mobility of keratan sulphate as it exists within complex biological tissues, information that is inaccessible by solution-state NMR. acs.org
Deuterium (²H) NMR relaxation studies are a powerful tool for characterizing molecular dynamics, including the flexibility and motion of polysaccharide chains. rsc.org In this approach, keratan sulphate would be specifically deuterated at non-exchangeable C-H positions along the GlcNAc or Gal backbone. The relaxation rates (R1 and R2) of these deuterium nuclei are then measured.
The analysis of deuterium relaxation data, often interpreted using the "two-step" model, provides quantitative information on two key dynamic parameters:
Order Parameters (S²): This parameter quantifies the spatial restriction of motion, ranging from 0 (isotropic, unrestricted motion) to 1 (completely rigid). It provides a direct measure of the amplitude of the C-D bond vector's motion, reflecting the flexibility of that specific point in the keratan sulphate chain. rsc.org
While extensive deuterium relaxation studies specifically on keratan sulphate are not widely published, the principles have been well-established for other deuterated molecules, such as surfactants in micelles. rsc.org Applying this technique to deuterated keratan sulphate would allow researchers to map the flexibility along the chain, revealing how factors like sulfation patterns and interactions with proteins influence its dynamic behavior. Similar relaxation studies using ¹⁵N NMR on proteins that bind to GAGs have successfully characterized changes in molecular flexibility upon complex formation. researchgate.net
When conducting ¹H-NMR spectroscopy in D₂O, a significant challenge is the presence of a large residual solvent signal from HDO (protiated water in deuterium oxide). ox.ac.uk Even in high-purity (e.g., 99.9%) D₂O, this solvent peak can be orders of magnitude more intense than the signals from the dissolved keratan sulphate, obscuring nearby resonances and overwhelming the detector's dynamic range. binghamton.edumagritek.com
To overcome this, solvent suppression techniques are routinely employed. The most common method is presaturation . ox.ac.ukbinghamton.edu This involves applying a low-power, frequency-selective radiofrequency pulse precisely at the resonance frequency of the HDO signal for a brief period before the main excitation pulse. binghamton.edu This equalizes the spin populations of the HDO protons, effectively saturating their signal and making it "invisible" to the NMR detection pulse.
Effective solvent suppression is critical for obtaining high-quality spectra of biomolecules like keratan sulphate. The process is aided by proper sample preparation, including the thorough exchange of labile protons by lyophilizing the sample from D₂O multiple times, which minimizes the intensity of the initial HDO peak. portlandpress.comox.ac.uk The use of specialized pulse sequences, such as 'zgcppr' in Bruker systems, incorporates presaturation to achieve clean spectra with a flat baseline, allowing for the accurate detection and integration of the weak solute signals. nih.govnih.gov
Mass Spectrometry (MS) of Deuterated Keratan Sulphate
Mass spectrometry is a vital tool for determining the mass and, by extension, the composition of molecules. When combined with deuterium labeling, it becomes a powerful method for probing molecular conformation, solvent accessibility, and intermolecular interactions.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that monitors the rate at which amide backbone protons in a protein or other polymer exchange with deuterium atoms from a D₂O-based solvent. nih.gov This exchange rate is highly dependent on the local structural environment: protons in flexible, solvent-exposed regions exchange rapidly, while those buried within a folded structure or involved in stable hydrogen bonding exchange much more slowly. ccamp.res.innih.gov
The application of HDX-MS to study keratan sulphate, particularly its interactions with proteins, provides dynamic structural information. For example, to study a KS-protein complex, the complex would be incubated in a D₂O buffer. Over time, accessible protons on both the protein and the keratan sulphate would exchange for deuterium. The exchange is then quenched by lowering the pH and temperature, and the complex is often proteolytically digested into smaller peptides. The mass of these fragments is then precisely measured by MS. nih.gov
By comparing the deuterium uptake of the protein in its free form versus its KS-bound form, researchers can map the interaction interface. Regions of the protein that are protected from exchange upon binding to keratan sulphate are identified as part of the binding site. nih.gov This method has been successfully used to investigate the dimerization interface of proteins and to map their binding sites for other glycosaminoglycans like heparan sulphate. nih.govccamp.res.in HDX-MS provides a detailed map of the conformational dynamics and solvent accessibility of keratan sulphate and its binding partners in solution.
| Step | Procedure | Rationale | Information Gained |
|---|---|---|---|
| 1. Incubation | A protein or KS-protein complex is incubated in a D₂O-based buffer for a set period. | To initiate the exchange of solvent-accessible backbone amide protons with deuterium. nih.gov | Time-dependent incorporation of deuterium reflects local structural dynamics. |
| 2. Quenching | The exchange reaction is stopped by rapidly lowering the pH (to ~2.5) and temperature (to 0°C). | To lock in the deuterium pattern by dramatically slowing the back-exchange rate. nih.gov | A snapshot of the exchange process is preserved for analysis. |
| 3. Digestion | The protein is rapidly digested into smaller peptide fragments using an acid-stable protease (e.g., pepsin). | To enable localization of deuterium uptake to specific regions of the protein sequence. nih.gov | Spatial resolution of the exchange data. |
| 4. LC-MS Analysis | The peptide fragments are separated by liquid chromatography (LC) and their masses are measured by MS. | To determine the mass increase (and thus the amount of deuterium uptake) for each peptide. ccamp.res.innih.gov | Quantitative data on deuterium incorporation across the protein sequence. |
| 5. Data Analysis | Deuterium uptake in the free protein is compared to the KS-bound protein. | Regions with reduced deuterium uptake in the complex are protected by the interaction. | Identification of the keratan sulphate binding interface and allosteric conformational changes. nih.gov |
Stable Isotope Labeling and Quantitative Glycomics with Deuterated Keratan Sulphate
Stable isotope labeling is a cornerstone of quantitative mass spectrometry-based glycomics, enabling the accurate relative and absolute quantification of glycans from different biological samples. The incorporation of stable isotopes, such as deuterium (²H), into glycan structures introduces a specific mass shift that allows for their differentiation and comparison with their unlabeled (light) counterparts in a single mass spectrometry experiment. nih.govresearchgate.net Deuterated keratan sulphate (KS) serves as an ideal internal standard for the quantitative analysis of native KS, addressing issues of ionization variability and sample loss during preparation. researchgate.net
The primary method for introducing deuterium into keratan sulphate for quantitative studies is through metabolic labeling, where cells are cultured in media containing deuterated precursors, or through chemical derivatization methods post-extraction. One common chemical approach is reductive amination, where the reducing end of the KS oligosaccharide is labeled with a deuterium-containing tag. researchgate.net Another method involves permethylation using deuterated methyl iodide (C²H₃I), which not only adds a quantifiable mass tag but also improves ionization efficiency in mass spectrometry. acs.org
In a typical quantitative glycomics workflow, a known amount of deuterated keratan sulphate oligosaccharide (the "heavy" standard) is mixed with the keratan sulphate sample to be quantified (the "light" sample). The samples are then analyzed together by mass spectrometry. The relative abundance of the ion signals corresponding to the light and heavy isotopic pairs allows for precise quantification. The mass difference between the deuterated and non-deuterated forms is distinct and easily resolvable. For example, labeling with a deuterated aniline (B41778) tag can introduce a specific mass shift, which is then used for comparative analysis. researchgate.net This approach allows for the linear relative quantitation of glycans over a wide concentration range and can accurately quantify sub-picomole levels of released glycans. researchgate.net
The use of deuterium is particularly advantageous as it is a non-radioactive, stable isotope. However, care must be taken as deuterium labeling can sometimes cause slight shifts in chromatographic retention times compared to their ¹²C counterparts, a phenomenon that is less pronounced with ¹³C or ¹⁵N labeling. researchgate.net Despite this, methods have been developed to account for and manage these shifts, ensuring accurate quantification. nih.gov
Table 1: Example Mass Shifts in Deuterated Keratan Sulphate for Quantitative Glycomics This table is illustrative and actual mass shifts will depend on the specific labeling strategy and the size of the oligosaccharide.
| Labeling Method | Deuterated Reagent | Number of Deuterium Atoms Incorporated (per tag) | Resulting Mass Shift (Da) | Application Note |
|---|---|---|---|---|
| Reductive Amination | Sodium borodeuteride (NaB²H₄) | 1 | ~1 | Labels the reducing end aldehyde/ketone. |
| Permethylation | Deuterated methyl iodide (C²H₃I) | 3 per hydroxyl/amine group | +3 per modified site | Stabilizes sialic acids and improves ionization. |
Tandem Mass Spectrometry (MS/MS) for Deuterated Oligosaccharide Sequencing and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of complex carbohydrates like keratan sulphate. mdpi.comnih.gov The technique involves the selection of a specific precursor ion (e.g., a deuterated KS oligosaccharide) and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. acs.org The resulting product ions provide detailed information about the sequence of monosaccharides, the branching patterns, and the location of modifications such as sulphate groups.
The use of deuterated keratan sulphate significantly aids in MS/MS analysis. The known mass shift introduced by deuterium labeling helps to confirm the identity of the precursor ion and simplifies the interpretation of complex fragmentation spectra. rsc.org When analyzing a mixture of deuterated (internal standard) and non-deuterated (sample) KS, the isotopic pairing of fragments in the MS/MS spectrum provides a high degree of confidence in fragment identification.
A major challenge in the MS/MS analysis of sulfated glycosaminoglycans is the lability of the sulphate groups, which tend to be lost as SO₃ during CID, resulting in a dominant neutral loss peak and suppressing the generation of informative backbone cleavage ions. acs.org However, by controlling the charge state of the precursor ion and using specific cation adduction (e.g., with calcium ions), the sulphate groups can be stabilized, leading to more informative fragmentation patterns. acs.org
In the context of deuterated KS, the fragmentation pattern remains consistent with that of the unlabeled molecule, but all deuterium-containing fragments will exhibit a predictable mass shift. This allows for the unambiguous assignment of fragment ions, especially in distinguishing between different types of fragments (e.g., B, C, Y, and Z ions) that result from glycosidic bond cleavages. For instance, if deuterium is incorporated at the reducing end via reductive amination, all Z-ions and Y-ions will contain the deuterium label, while B- and C-ions will not. This differential labeling is crucial for confident sequencing. acs.org
Table 2: Illustrative MS/MS Fragmentation of a Deuterated Keratan Sulphate Disaccharide Assuming a disaccharide unit Gal-GlcNAc(6S) with a deuterium label at the reducing end (GlcNAc).
| Fragment Ion Type | Cleavage Site | Fragment Structure (Unlabeled) | m/z (Unlabeled) | Fragment Structure (Deuterated) | m/z (Deuterated) |
|---|---|---|---|---|---|
| Y₁ | Glycosidic bond | [GlcNAc(6S)+H]⁻ | 282.06 | [²H-GlcNAc(6S)+H]⁻ | 283.07 |
| B₂ | Glycosidic bond | [Gal+H]⁻ | 179.05 | [Gal+H]⁻ | 179.05 |
| Z₁ | Glycosidic bond | [GlcNAc(6S)-H₂O+H]⁻ | 264.05 | [²H-GlcNAc(6S)-H₂O+H]⁻ | 265.06 |
Neutron Scattering for Deuterated Keratan Sulphate Macromolecular Structure
Neutron scattering is a powerful technique for studying the structure and dynamics of biological macromolecules in solution and at interfaces. epj-conferences.orgembl-hamburg.de Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference provides a unique advantage: the scattering power of an atom is not dependent on its atomic number but on the properties of its nucleus, and importantly, it varies between isotopes of the same element. wikipedia.org The most significant isotopic difference in biological neutron scattering is between hydrogen (¹H) and deuterium (²H). nih.gov
The large difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (+6.67 fm) makes isotopic substitution an exceptionally powerful tool. wikipedia.org By selectively replacing hydrogen with deuterium in a keratan sulphate molecule, its "visibility" to neutrons can be dramatically altered. This deuteration strategy, combined with the use of solvents with varying H₂O/D₂O ratios, allows researchers to selectively highlight or mask different components within a complex system, providing unparalleled structural insights that are often unattainable with other techniques. nih.govepj-conferences.org
Small-Angle Neutron Scattering (SANS) for Solution Structures and Aggregation
The use of deuterated keratan sulphate in SANS experiments is highly advantageous. By measuring deuterated KS in a series of solvents with different H₂O/D₂O ratios, a technique known as contrast variation can be employed. The scattering intensity in a SANS experiment is proportional to the square of the difference between the scattering length density (SLD) of the solute (keratan sulphate) and the solvent. By adjusting the D₂O concentration of the solvent, the SLD of the solvent can be matched to the SLD of other components in a complex, effectively making them "invisible" to the neutrons. epj-conferences.org
Table 3: Typical Experimental Parameters for a SANS Study of Deuterated Keratan Sulphate
| Parameter | Description | Typical Value/Range | Purpose |
|---|---|---|---|
| Neutron Wavelength (λ) | The wavelength of the incident neutron beam. | 4 - 12 Å | Defines the accessible Q-range. |
| Sample-to-Detector Distance | The distance over which the scattered neutrons travel. | 1 - 20 m | Determines the scattering angle range. |
| Scattering Vector (Q) | Q = 4πsin(θ/2)/λ; relates to the length scale probed. | 0.001 - 0.5 Å⁻¹ | Probes structures from ~1 nm to >100 nm. |
| Solvent | H₂O/D₂O mixtures | 0% to 100% D₂O | Used for contrast variation to highlight the deuterated KS. |
Neutron Reflectivity for Interfacial Studies of Keratan Sulphate
Neutron reflectivity is a surface-sensitive technique used to study the structure of thin films and interfaces with angstrom-level resolution. epj-conferences.orgsemanticscholar.org It measures the intensity of neutrons reflected from a flat surface as a function of the angle of incidence. The resulting reflectivity profile provides information about the thickness, density, and roughness of layers at the interface. nih.gov
This technique is particularly well-suited for studying deuterated keratan sulphate immobilized on a surface or as part of a biological layer at an interface, such as a model cell membrane. researchgate.net By deuterating the keratan sulphate, its scattering length density is significantly different from other hydrogenous materials (like lipids or other proteins) and the solvent. This creates a strong contrast, making it possible to precisely determine the location, thickness, and conformation of the keratan sulphate layer. nih.gov
In a typical experiment, a layer of deuterated keratan sulphate could be adsorbed onto a solid substrate (e.g., a silicon crystal). The substrate is then placed in contact with a liquid phase (H₂O or D₂O). A neutron beam passes through the substrate and reflects off the solid/liquid interface. researchgate.net By analyzing the reflectivity curve, a scattering length density profile perpendicular to the interface can be constructed. This profile reveals detailed structural information, such as how the keratan sulphate chains are oriented, how hydrated the layer is, and how it might interact with other molecules introduced into the liquid phase.
Table 4: Hypothetical Neutron Reflectivity Experiment on an Interfacial Deuterated Keratan Sulphate Layer
| Component | Material | Role in Experiment | Scattering Length Density (10⁻⁶ Å⁻²) |
|---|---|---|---|
| Substrate | Silicon Crystal | Provides a flat, neutron-transparent surface for KS immobilization. | 2.07 |
| Interlayer | Deuterated Keratan Sulphate | The layer of interest whose structure is being probed. | ~6.0 to 7.0 (highly dependent on deuteration level) |
| Solvent 1 | D₂O | Provides high contrast with the deuterated KS layer. | 6.36 |
| Solvent 2 | H₂O | Provides high contrast with the deuterated KS layer. | -0.56 |
Deuterium Contrast Variation for Specific Component Visualization
The principle of contrast variation is one of the most powerful aspects of neutron scattering for structural biology. nih.gov The scattering intensity arises from the difference (the "contrast") between the neutron scattering length densities (SLDs) of the different components in a sample. Because the SLDs of hydrogen (¹H) and deuterium (²H) are very different, isotopic substitution allows for the systematic manipulation of a component's SLD. epj-conferences.org
By preparing a deuterated version of keratan sulphate, its SLD can be raised from the typical value for a hydrogenated protein or polysaccharide (~2.0-2.5 x 10⁻⁶ Å⁻²) to a value approaching that of pure D₂O (~6.4 x 10⁻⁶ Å⁻²). nih.govepj-conferences.org This enables the use of "contrast matching." By adjusting the H₂O/D₂O ratio of the solvent, the solvent's SLD can be made equal to the SLD of a specific component in a multi-molecular complex. When the SLDs are matched, there is no contrast, and that component becomes effectively invisible to the neutrons.
This technique allows for the specific visualization of deuterated keratan sulphate within a larger assembly, such as a proteoglycan, where it is attached to a core protein. For example, in a SANS study of a proteoglycan containing deuterated keratan sulphate and a hydrogenated core protein, the experiment could be performed in a ~42% D₂O solvent. This solvent composition matches the SLD of the hydrogenated protein, rendering it invisible. The resulting scattering signal would arise almost exclusively from the deuterated keratan sulphate chains, allowing their conformation and arrangement to be studied in situ without interference from the much larger core protein. epj-conferences.org Conversely, performing the experiment in a D₂O concentration that matches the deuterated KS would highlight the structure of the hydrogenated components.
Table 5: Neutron Scattering Length Densities (SLD) for Contrast Variation
| Component | Deuteration State | Approximate SLD (10⁻⁶ Å⁻²) | Solvent for Contrast Matching (% D₂O) |
|---|---|---|---|
| H₂O | Hydrogenated | -0.56 | N/A |
| D₂O | Deuterated | 6.36 | N/A |
| Protein | Hydrogenated | ~2.2 | ~42% |
| Keratan Sulphate | Hydrogenated | ~2.5 | ~45% |
| Keratan Sulphate | Deuterated | ~7.0 | ~100% (or higher, theoretically) |
Biochemical and Biological Applications of Deuterated Keratan Sulphate As a Research Probe
Elucidation of Keratan (B14152107) Sulphate Biosynthetic and Degradation Pathways
The use of stable isotope labeling, particularly with deuterium (B1214612), offers a powerful and precise method for investigating the intricate pathways of keratan sulphate (KS) biosynthesis and degradation. By introducing deuterated precursors into biological systems, researchers can trace the metabolic fate of these molecules, quantify reaction rates, and determine the turnover of this vital glycosaminoglycan (GAG).
Tracing Metabolic Fluxes with Deuterated Precursors in Model Systems
Metabolic flux analysis using deuterated precursors, such as deuterated glucose or glucosamine, provides a dynamic view of the biosynthesis of keratan sulphate. In model systems, these stable isotope-labeled molecules are taken up by cells and incorporated into the metabolic pathways that lead to the synthesis of the nucleotide sugar building blocks of KS, namely UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal).
As these deuterated precursors traverse the biosynthetic pathway, the deuterium atoms are incorporated into the resulting keratan sulphate chains. By employing mass spectrometry-based techniques, the extent and position of deuterium incorporation can be precisely measured. This allows for the quantification of the rate of synthesis (flux) through the pathway. This approach is invaluable for understanding how metabolic conditions and cellular signaling events regulate the production of keratan sulphate. For instance, this methodology could be applied to study the altered KS biosynthesis observed in certain pathological conditions or during developmental processes.
Kinetic Studies of Glycosyltransferases and Sulfotransferases Using Deuterated Substrates
The biosynthesis of keratan sulphate is orchestrated by a series of enzymes, primarily glycosyltransferases and sulfotransferases, that sequentially add sugar and sulphate groups to the growing polysaccharide chain. nih.gov Deuterated substrates can be employed to perform detailed kinetic analyses of these enzymes, providing insights into their catalytic mechanisms.
One powerful technique is the measurement of kinetic isotope effects (KIEs). By comparing the reaction rates of an enzyme with a normal (protium-containing) substrate and a deuterated substrate, researchers can deduce information about the rate-limiting steps of the catalytic cycle. For example, a significant KIE upon deuteration of a specific position on a sugar donor molecule could indicate that the cleavage of that C-H bond is a critical step in the glycosyltransfer reaction. Such studies have been instrumental in elucidating the mechanisms of various glycosyltransferases. acs.org This approach can be applied to the key enzymes in KS biosynthesis, such as β-1,4-galactosyltransferase (β4GalT) and N-acetylglucosamine-6-O-sulfotransferase (GlcNAc6ST), to gain a deeper understanding of their function. nih.gov
Table 1: Key Enzymes in Keratan Sulphate Biosynthesis Amenable to Kinetic Studies with Deuterated Substrates
| Enzyme Family | Specific Enzyme Example | Role in KS Biosynthesis | Potential for Deuterated Substrate Studies |
| Glycosyltransferases | β-1,4-galactosyltransferase (β4GalT) | Addition of galactose residues | Determination of KIE to understand the transition state of galactose transfer. |
| Glycosyltransferases | β-1,3-N-acetylglucosaminyltransferase (β3GnT) | Addition of N-acetylglucosamine residues | Probing the mechanism of chain elongation. |
| Sulfotransferases | N-acetylglucosamine-6-O-sulfotransferase (GlcNAc6ST) | Sulfation of GlcNAc residues | Investigating the kinetics of sulphate group transfer. |
| Sulfotransferases | Keratan sulphate galactose-6-O-sulfotransferase (KSGal6ST) | Sulfation of galactose residues | Understanding the determinants of sulfation patterns. |
Analysis of Glycosaminoglycan Turnover Rates in In Vivo Animal Models
Determining the rate at which keratan sulphate is synthesized and degraded (its turnover rate) in living organisms is crucial for understanding its physiological roles in tissue homeostasis, aging, and disease. The administration of deuterated precursors, such as deuterated water (D₂O) or deuterated amino acids and sugars, to animal models allows for the in vivo labeling of the newly synthesized KS pool.
Over time, tissue samples can be collected, and the keratan sulphate can be isolated. The rate of deuterium incorporation into and its subsequent loss from the KS population is then measured using mass spectrometry. This data allows for the calculation of the fractional synthesis and degradation rates of KS in specific tissues. This in vivo labeling approach provides a holistic view of KS dynamics within a complex biological system, offering valuable information that cannot be obtained from in vitro studies alone. nih.gov
Investigation of Keratan Sulphate-Protein and Keratan Sulphate-Matrix Interactions
The biological functions of keratan sulphate are largely mediated through its interactions with a diverse array of proteins, including growth factors, cytokines, and extracellular matrix components. nih.gov Deuterated keratan sulphate can serve as a valuable tool in the biophysical characterization of these interactions, providing detailed information on binding dynamics and the identification of specific binding sites.
Biophysical Characterization of Binding Dynamics (e.g., SPR, ITC) with Deuterated Keratan Sulphate
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for quantifying the kinetics and thermodynamics of biomolecular interactions. labmanager.comnih.gov While deuteration is not strictly necessary for these techniques, the use of well-characterized, and potentially deuterated, keratan sulphate preparations can enhance the precision of these studies.
SPR measures the real-time association and dissociation of a ligand (e.g., a protein) with a molecule immobilized on a sensor surface (e.g., keratan sulphate). springernature.com This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov
ITC, on the other hand, directly measures the heat changes that occur upon the binding of two molecules in solution. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes. labmanager.com This information reveals the driving forces behind the binding event.
Table 2: Exemplary Kinetic Data from SPR Analysis of Keratan Sulphate-Protein Interactions
| Interacting Protein | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) | Source |
| SLIT2 | 1.2 x 10⁵ | 2.3 x 10⁻³ | 1.9 x 10⁻⁸ | nih.gov |
Identification of Keratan Sulphate Binding Domains on Proteins through HDX-MS
Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for mapping the interaction interfaces between proteins and their binding partners. nih.govmdpi.com In an HDX-MS experiment, a protein is incubated in a deuterated buffer (D₂O), leading to the exchange of its labile amide hydrogens with deuterium from the solvent. The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. rapidnovor.com
When a protein binds to keratan sulphate, the regions of the protein that are involved in the interaction become protected from the solvent, resulting in a reduced rate of deuterium exchange in these areas. By comparing the deuterium uptake of the free protein to that of the keratan sulphate-bound protein, the specific binding domains can be identified with peptide-level resolution. This technique is particularly valuable for studying large and complex proteins that are not easily amenable to traditional structural biology methods like X-ray crystallography or NMR. mdpi.com The application of HDX-MS can thus provide a detailed map of the keratan sulphate binding sites on its various protein partners, paving the way for a better understanding of their functional consequences.
NMR-Based Intermolecular Interaction Studies with Deuterated Keratan Sulphate Ligands
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying intermolecular interactions at an atomic level. However, the complexity of biomolecules like glycosaminoglycans (GAGs), which have a high density of proton (¹H) signals, can lead to crowded and difficult-to-interpret spectra. The use of stable isotope labeling, particularly with deuterium (²H), is a well-established strategy to overcome these challenges. By replacing protons with deuterons in a ligand such as keratan sulphate (KS), researchers can simplify ¹H-NMR spectra, reduce signal overlap, and eliminate potential proton relaxation pathways that cause line broadening. This approach allows for a clearer observation of the signals from the unlabeled binding partner, such as a protein, providing detailed insights into the binding interface and any conformational changes that occur upon complex formation.
When deuterated keratan sulphate is used as a ligand, it becomes "NMR-invisible" in standard ¹H-NMR experiments. This enables the application of advanced NMR techniques like saturation transfer difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy) to unambiguously identify the specific binding epitopes on the protein that interact with the KS chain. Furthermore, deuterium NMR (²H-NMR) can be employed directly to probe the dynamics and ordering of the deuterated KS ligand itself when it binds to a receptor. This provides information on the mobility of different parts of the glycan chain within the binding pocket. Theoretical models suggest that both intramolecular and intermolecular forces are crucial in governing the behavior of such complex carbohydrates, and deuterium NMR provides an experimental method to explore these forces.
Keratan sulphate is known to interact with a wide array of proteins, including growth factors, extracellular matrix components, and cell surface receptors, thereby modulating critical biological processes. acs.orgarvojournals.org Investigating these interactions with deuterated KS using NMR could precisely map the binding sites and determine the binding constants (KD), offering a deeper understanding of KS's structure-function relationships in signaling and tissue organization. arvojournals.org
Table 1: Potential Applications of Deuterated KS in NMR Interaction Studies
| Interacting Protein Class | Specific Example(s) | Potential Insights from Deuterated KS-NMR |
|---|---|---|
| Growth Factors | FGF1, FGF2, SHH | Mapping of the specific KS sulfation patterns required for binding; conformational changes in the growth factor upon binding. |
| Guidance Molecules | SLIT, ROBO, Ephrins | Identification of the amino acid residues in the receptor's binding pocket; determining the stoichiometry of the interaction. |
| Extracellular Matrix Proteins | Fibromodulin, Lumican | Understanding how KS chains on one proteoglycan interact with the core protein of another; assessing the role of KS in matrix assembly. |
| Kinases & Signaling Proteins | Various intracellular and membrane-associated kinases | Investigating potential direct interactions between KS and signaling proteins, which could modulate their activity. arvojournals.org |
Cellular and Extracellular Matrix Remodeling Studies Using Deuterated Keratan Sulphate in In Vitro Models
The extracellular matrix (ECM) is a dynamic structure that undergoes constant remodeling during development, wound healing, and disease. Keratan sulphate proteoglycans (KSPGs) are integral components of the ECM, particularly in tissues like the cornea and cartilage, where they play crucial roles in matrix assembly, hydration, and maintaining tissue transparency. nih.govlu.se Studying the dynamics of KS biosynthesis, deposition, and turnover is essential to understanding these processes.
Deuterated keratan sulphate serves as a powerful research probe for these investigations through metabolic labeling. In this approach, cells in in vitro models, such as primary keratocyte cultures, are supplied with precursors for KS biosynthesis, like N-acetylglucosamine (GlcNAc) or galactose, that have been labeled with deuterium. researchgate.netnih.gov The cells take up these deuterated monosaccharides and incorporate them into newly synthesized KS chains through their natural biosynthetic pathways. nih.gov This results in a pool of newly generated KSPGs that are tagged with a stable isotope.
This stable isotope label does not significantly alter the biochemical properties of the KS but provides a distinct mass signature. Using mass spectrometry-based techniques (LC-MS/MS), researchers can precisely distinguish the newly synthesized deuterated KS from the pre-existing, unlabeled KS pool. nih.govresearchgate.net This allows for the quantitative tracking of KS dynamics with high sensitivity and accuracy. For example, one can measure the rate of KS synthesis and secretion in response to stimuli like growth factors or inflammatory cytokines, which are known to alter KSPG expression during wound healing. rsc.org Furthermore, advanced imaging techniques such as Raman microscopy can detect the unique vibrational signatures of the carbon-deuterium (C-D) bonds, potentially enabling the visualization of newly deposited KS within the ECM structure without the need for fluorescent labels. rsc.orgnih.gov
Table 2: Tracking ECM Remodeling with Deuterated Keratan Sulphate
| Experimental Model | Process Studied | Analytical Method | Information Gained |
|---|---|---|---|
| Corneal Keratocyte Culture | Wound Healing Response | LC-MS/MS | Rate of new KS synthesis and turnover after simulated injury; changes in sulfation patterns of newly deposited KS. rsc.org |
| Chondrocyte 3D Culture | Cartilage Matrix Formation | Raman Microscopy | Spatial and temporal deposition of newly synthesized KS within the developing matrix scaffold. |
| Fibroblast Culture | Scar Tissue Formation | Isotope Ratio Mass Spectrometry | Quantifying the contribution of newly synthesized KSPGs to the fibrotic matrix over time. |
| Stem Cell Differentiation | ECM Morphogenesis | LC-MS/MS | Monitoring changes in KS biosynthesis and structure as cells differentiate and build a specific tissue matrix. |
Probing Glycan-Mediated Cellular Processes (e.g., cell adhesion, signaling) in Controlled Experimental Systems
Keratan sulphate plays significant roles in mediating a variety of cellular processes, including cell adhesion, migration, and signal transduction. acs.org Its expression and sulfation patterns can influence cell-cell junctions and modulate the interaction of cells with the surrounding ECM, thereby affecting cellular behavior. arvojournals.orgresearchgate.net For instance, KS biosynthesis in keratocytes is dependent on the presence of cell-cell junctions, highlighting its role in maintaining a quiescent cellular phenotype. arvojournals.org Elucidating the precise mechanisms by which KS governs these events requires tools that can specifically track its involvement.
Using deuterated keratan sulphate in controlled experimental systems provides a precise method for this purpose. As with ECM remodeling studies, metabolic labeling with deuterated precursors allows for the biosynthesis of endogenously tagged KS. This enables researchers to track the fate of newly synthesized KS during specific cellular events. For example, in a cell migration assay, the deposition of deuterated KS at the leading or trailing edge of a cell could be monitored to understand its role in adhesion and motility.
Alternatively, purified deuterated KS can be applied exogenously to cell cultures. This approach is particularly useful for dissecting its role in cell signaling. When added to the culture medium, the deuterated KS can interact with cell surface receptors. Because it is mass-shifted, it can be unequivocally distinguished from any endogenously produced KS. This allows for clear and quantitative analysis of its binding to the cell surface, its potential internalization, and its direct impact on specific signaling pathways without confounding results from the endogenous pool. This strategy is critical for validating specific KS-protein interactions identified in proteomic screens and for understanding how these interactions translate into cellular responses. arvojournals.org
Table 3: Elucidating Cellular Processes with Deuterated Keratan Sulphate
| Cellular Process | Experimental Approach | Technique | Mechanistic Question Addressed |
|---|---|---|---|
| Cell Adhesion | Metabolic labeling of co-culture systems with deuterated precursors. | Mass Spectrometry | Does one cell type transfer newly synthesized KS to another to influence adhesion? |
| Growth Factor Signaling | Addition of exogenous deuterated KS to serum-starved cells followed by growth factor stimulation. | Western Blotting for phosphorylated signaling proteins; LC-MS/MS for KS binding. | Does exogenous KS binding enhance or inhibit growth factor receptor activation and downstream signaling? |
| Axonal Guidance | Metabolic labeling of neuronal cultures on defined ECM substrates. | Raman or Mass Spectrometry Imaging | Is newly synthesized KS preferentially deposited in specific regions, such as the perineuronal net, to guide axon growth? udel.edu |
| Embryo Implantation | Addition of exogenous deuterated KS to an in vitro model of endometrial cells and blastocysts. | Mass Spectrometry | Does KS directly interact with the cell surface to modulate adhesion during the initial stages of implantation? udel.edu |
Computational and Theoretical Studies of Deuterated Keratan Sulphate
Molecular Dynamics Simulations Incorporating Deuterium (B1214612) Atoms in Keratan (B14152107) Sulphate Chains
Molecular dynamics (MD) simulations are a cornerstone of computational glycosaminoglycan research, enabling the exploration of the conformational landscape and dynamic behavior of these complex polysaccharides in a simulated physiological environment. nih.gov The introduction of deuterium into keratan sulphate chains for MD studies necessitates careful consideration of the force field parameters and simulation setup.
Force Field Parameterization:
Standard force fields for carbohydrates, such as GLYCAM and CHARMM, provide parameters for the atoms commonly found in glycosaminoglycans. nih.govacs.org For deuterated keratan sulphate, the primary modification to the force field is the change in the atomic mass of the substituted hydrogen atoms to that of deuterium. For most applications focusing on conformational dynamics, this mass alteration is sufficient. However, for studies aiming to accurately reproduce vibrational spectra, further refinement of bonded parameters (bond lengths, angles, and dihedral angles) involving deuterium may be necessary to reflect the slightly different vibrational behavior of C-D bonds compared to C-H bonds. Polarizable force fields, such as the Drude polarizable force field, which explicitly account for electronic polarization, could offer a higher level of accuracy in simulating the nuanced electrostatic environment of the highly charged keratan sulphate chains. nih.gov
Simulation Protocol:
A typical MD simulation of deuterated keratan sulphate would involve the following steps:
System Setup: A model of a deuterated keratan sulphate chain of a defined length is placed in a simulation box. The box is then solvated with an explicit water model, such as TIP3P, and counter-ions (e.g., Na+) are added to neutralize the system's charge. nih.gov
Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant pressure to achieve a stable density.
Production Run: Long-timescale simulations (nanoseconds to microseconds) are performed to sample the conformational space of the deuterated keratan sulphate chain.
Analysis of Simulation Trajectories:
Analysis of the MD trajectories can provide detailed information on:
Conformational Preferences: The effect of deuteration on the distribution of glycosidic linkage torsion angles (Φ/Ψ) and the puckering of the monosaccharide rings can be assessed. oup.com
Hydrogen Bonding: Changes in the intramolecular and intermolecular (with water) hydrogen bonding patterns due to the presence of deuterium can be quantified. nih.gov
Hydration Shell: The structure and dynamics of the water molecules surrounding the deuterated keratan sulphate chain can be analyzed to understand solvent interactions.
| Parameter | Typical Value/Method | Rationale |
|---|---|---|
| Force Field | GLYCAM06, CHARMM36, or Drude Polarizable | Specialized for carbohydrates, with modifications for deuterium mass. nih.govacs.orgnih.gov |
| Water Model | TIP3P or SPC/E | Explicit solvent models that reasonably reproduce the properties of water. nih.gov |
| Simulation Box | Cubic or Octahedral | Periodic boundary conditions to simulate a bulk environment. |
| Temperature | 310 K (37 °C) | To mimic physiological conditions. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of conformational space. |
Quantum Mechanical Calculations for Isotopic Effects on Keratan Sulphate Conformation and Reactivity
Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules and are essential for understanding the fundamental effects of isotopic substitution. These methods can be used to investigate how replacing hydrogen with deuterium influences the conformational stability and chemical reactivity of keratan sulphate.
Computational Methods:
Due to the computational cost of QM methods, calculations are typically performed on smaller fragments of the keratan sulphate chain, such as disaccharide or trisaccharide units. Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are commonly employed. nih.gov Software packages such as Gaussian, ORCA, GAMESS, and Q-Chem are well-suited for these types of calculations. q-chem.comameslab.govfaccts.de
Isotopic Effects on Conformation:
The primary influence of deuteration on molecular conformation stems from its effect on zero-point vibrational energy (ZPVE). The ZPVE of a C-D bond is lower than that of a C-H bond. This difference in ZPVE can lead to subtle changes in the potential energy surface of the molecule, potentially altering the relative energies of different conformers. QM calculations can be used to compute the vibrational frequencies of deuterated and non-deuterated keratan sulphate fragments. From these frequencies, the ZPVE can be determined, and the isotopic effect on the conformational equilibrium can be quantified.
Isotopic Effects on Reactivity:
Deuteration can also influence the reactivity of keratan sulphate, particularly in reactions where a C-H bond is broken in the rate-determining step. This is known as the kinetic isotope effect (KIE). QM calculations can be used to model the transition states of enzymatic or chemical reactions involving keratan sulphate and to calculate the KIE upon deuteration. This information can be valuable for elucidating reaction mechanisms.
| Method | Application | Software |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, NMR chemical shift prediction. nih.gov | Gaussian, ORCA, Q-Chem. q-chem.comfaccts.de |
| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations, refinement of conformational energies. nih.gov | Gaussian, GAMESS. ameslab.gov |
In Silico Prediction of Spectroscopic Signatures for Deuterated Keratan Sulphate
Computational methods can predict the spectroscopic signatures of deuterated keratan sulphate, which is invaluable for interpreting experimental data and for planning spectroscopic experiments.
Prediction of NMR Spectra:
Several computational tools and web servers, such as GODESS, CASPER, and the Carbohydrate Structure Database (CSDB), are available for the prediction of ¹H and ¹³C NMR spectra of carbohydrates. acs.orgglycopedia.euglycoscience.ru These tools use empirical databases and/or QM calculations to predict chemical shifts and coupling constants. For deuterated keratan sulphate, these tools can be used to predict the disappearance of signals in the ¹H spectrum at the sites of deuteration and the appearance of corresponding signals in the ²H spectrum. Furthermore, QM calculations at the DFT level can be used to predict the subtle changes in the chemical shifts of neighboring nuclei due to the isotopic substitution. nih.gov
Prediction of Infrared (IR) Spectra:
The IR spectrum of a molecule is determined by its vibrational modes. QM calculations can be used to compute the vibrational frequencies and intensities of deuterated keratan sulphate. The most significant change in the IR spectrum upon deuteration is the shift of C-H stretching and bending vibrations to lower wavenumbers (for C-D vibrations) due to the heavier mass of deuterium. These predicted shifts can be compared with experimental IR spectra to confirm the sites and extent of deuteration. rsc.org
| Spectroscopic Technique | Predicted Effect of Deuteration | Computational Approach |
|---|---|---|
| ¹H NMR | Disappearance of signals at deuterated positions. | Empirical databases (e.g., GODESS, CASPER), QM/DFT calculations. acs.orgglycopedia.eu |
| ¹³C NMR | Minor shifts in chemical shifts of carbons adjacent to deuterated sites. | QM/DFT calculations. nih.gov |
| ²H NMR | Appearance of signals corresponding to the deuterated positions. | Prediction based on the ¹H NMR chemical shifts. |
| Infrared (IR) Spectroscopy | Shift of C-H stretching and bending vibrations to lower wavenumbers. rsc.org | QM/DFT vibrational frequency calculations. |
Computational Docking and Interaction Modeling of Deuterated Keratan Sulphate-Protein Complexes
Computational docking is a technique used to predict the binding mode of a ligand (in this case, deuterated keratan sulphate) to a protein. acs.org This method is crucial for understanding the molecular basis of keratan sulphate's biological functions.
Docking Protocols:
Docking simulations of deuterated keratan sulphate with a target protein are typically performed using software such as AutoDock, MOE, or FlexX. nih.gov Given the high flexibility of keratan sulphate, a rigid docking approach is often insufficient. Therefore, methods that allow for some degree of flexibility in the ligand and/or the protein side chains in the binding site are preferred. The scoring functions used in these programs evaluate the binding affinity based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
Incorporating Deuteration Data:
While the docking process itself does not explicitly depend on the isotopic composition of the ligand, the use of deuterated keratan sulphate in complementary experimental techniques can provide valuable restraints to guide and validate the docking simulations. For instance:
NMR Spectroscopy: Nuclear Overhauser effect (NOE) data from NMR experiments on a deuterated keratan sulphate-protein complex can provide distance restraints between specific atoms in the ligand and the protein. These restraints can be incorporated into the docking algorithm to generate more accurate binding poses.
By integrating experimental data from studies with deuterated keratan sulphate, the accuracy and reliability of computational models of keratan sulphate-protein complexes can be significantly enhanced, leading to a more detailed and accurate understanding of these important biological interactions. le.ac.ukresearchgate.net
Methodological Innovations and Future Research Directions in Deuterated Keratan Sulphate Studies
Development of Advanced Deuteration Strategies for Complex Glycoforms
The study of complex glycans like keratan (B14152107) sulphate (KS) has been significantly advanced by the use of deuterium (B1214612) labeling. This isotopic labeling allows for more precise tracking and quantification of these molecules in various biological systems. A key strategy in this area is metabolic labeling using deuterium oxide (D₂O), which incorporates deuterium into all types of glycans as they are synthesized by cells. acs.orgnih.gov This approach has been refined into a relative quantification strategy known as Deuterium Oxide Labeling for Global Omics Relative Quantification (DOLGOReQ). acs.orgnih.gov In this method, a subtle change in the isotopic distribution of glycan ions, caused by partial metabolic D₂O labeling, is measured to determine the relative abundance of unlabeled to deuterium-labeled glycans. acs.orgnih.gov
Further advancements in deuteration strategies involve direct chemical methods. For instance, glycan standards can be fully deuterated by dissolving them in D₂O with formic acid and incubating them for several hours. nih.gov This allows for the study of hydrogen-deuterium exchange (HDX) in glycan structures, providing insights into their conformation and interactions. researchgate.net Techniques coupling HDX with mass spectrometry (HDX-MS) have shown that acetamido groups within glycan chains can retain a significant amount of deuterium under common experimental conditions. nih.govresearchgate.net This has opened up possibilities for using HDX-MS to monitor glycan dynamics and interactions, which was previously thought to be challenging due to the rapid exchange of protons on glycan chains. nih.govresearchgate.net
Future developments in this area are likely to focus on achieving more selective and efficient deuteration of specific glycan structures. This could involve the use of novel catalysts, such as iridium-catalyzed transfer deuteration, which has shown promise in the selective deuteration of other small molecules. bohrium.com The ability to selectively label different parts of a complex glycoform like keratan sulphate would provide an even more powerful tool for dissecting its structure-function relationships.
Integration of Multi-Omics Data with Deuterated Keratan Sulphate Derived Insights
The integration of data from deuterated keratan sulphate studies with other "omics" fields like genomics, proteomics, and metabolomics offers a powerful systems biology approach to understanding the roles of KS in health and disease. unimelb.edu.au Multi-omics data integration allows for the identification of correlations and causal relationships between different biological molecules, providing a more holistic view of cellular processes. unimelb.edu.auyoutube.com
For instance, by combining deuterated glycomic data with proteomic and transcriptomic data, researchers can identify the specific enzymes and core proteins involved in the synthesis and modification of keratan sulphate in different tissues and under various conditions. nih.gov This can help to elucidate the regulatory networks that control KS expression and structure. Furthermore, integrating deuterated KS data with metabolomic data can reveal how changes in cellular metabolism impact glycan biosynthesis and vice versa. medrxiv.org
Statistical methods like DIABLO (Data Integration Analysis for Biomarker discovery using a Latent cOmponents) are being developed to integrate multiple omics datasets and identify multi-omics molecular signatures. unimelb.edu.au These signatures can serve as biomarkers for disease diagnosis and prognosis. nih.govdundee.ac.ukresearchgate.net The application of such methods to studies involving deuterated keratan sulphate could lead to the discovery of novel biomarkers and therapeutic targets for diseases where KS plays a critical role. nih.govdundee.ac.ukresearchgate.net
Future directions in this area will likely involve the development of more sophisticated computational tools and pipelines to handle the complexity and heterogeneity of multi-omics data. youtube.comyoutube.com The goal is to move beyond simple correlational studies and build predictive models that can simulate the behavior of biological systems in response to genetic or environmental perturbations affecting keratan sulphate metabolism.
Miniaturization and Automation of Deuterated Glycan Analysis Workflows
The analysis of deuterated glycans, including keratan sulphate, has traditionally been a labor-intensive and time-consuming process. nih.gov However, recent advancements in miniaturization and automation are revolutionizing the field of glycomics. nih.govstrateos.com These technologies are enabling high-throughput analysis of large numbers of samples with increased reliability and accuracy, while reducing costs. strateos.comresearchgate.net
Liquid handling robots are now being used to automate many of the steps in glycan sample preparation, including glycan release, purification, and labeling. nih.gov For example, automated workflows have been developed for the release of N-glycans from IgG, capture of glycans on hydrazide beads, labeling with fluorescent tags like 2-aminobenzamide (B116534) (2-AB), and solid-phase extraction. nih.gov These automated systems can process 96 samples in a fraction of the time it would take to do so manually. nih.gov
Miniaturization is another key trend, with assays being adapted to 384- and 1536-well formats for ultra-high-throughput screening (uHTS). strateos.com This allows for the screening of large compound libraries to identify molecules that modulate keratan sulphate biosynthesis or function. Furthermore, microfluidic chip-based technologies are emerging that can perform online enzymatic release of glycans, sample cleanup, separation, and analysis by mass spectrometry, all on a single chip. youtube.com
The future of deuterated glycan analysis lies in the development of fully automated, integrated platforms that can perform all steps from sample preparation to data analysis. researchgate.net This will require the combination of advanced robotics, microfluidics, and sophisticated data analysis software. researchgate.net Such platforms will be essential for large-scale clinical glycomics studies aimed at discovering glycan-based biomarkers for various diseases. researchgate.net
Expanding the Scope of Deuterated Keratan Sulphate Applications in Fundamental Glycobiology Research
Deuterated keratan sulphate is proving to be an invaluable tool for expanding our understanding of the fundamental roles of this complex glycosaminoglycan in biology. nih.govresearchgate.net The ability to track the synthesis, turnover, and fate of KS in living cells and organisms is providing new insights into its diverse functions. acs.orgnih.gov
One key area of research is the role of keratan sulphate in cell signaling. creative-proteomics.com By using deuterated KS, researchers can study its interactions with various proteins, such as growth factors, cytokines, and cell adhesion molecules. nih.gov This can help to elucidate how KS modulates signaling pathways involved in processes like cell proliferation, differentiation, and migration. nih.gov For example, studies using deuterated KS could help to clarify its role in regulating neuronal development and plasticity. nih.govresearchgate.net
Another important application of deuterated keratan sulphate is in studying the dynamics of the extracellular matrix (ECM). nih.gov Keratan sulphate is a major component of the ECM in tissues like cartilage, cornea, and brain. researchgate.netwikipedia.org By labeling KS with deuterium, researchers can monitor its assembly into the ECM, its interactions with other ECM components like collagen, and its degradation during tissue remodeling. arvojournals.org This can provide insights into how the ECM is maintained and how its properties are altered in disease.
Future research in this area will likely focus on using deuterated keratan sulphate to study more complex biological processes. For example, it could be used to investigate the role of KS in host-pathogen interactions, inflammation, and the immune response. Additionally, the development of new analytical techniques, such as advanced mass spectrometry methods, will allow for more detailed structural analysis of deuterated KS, providing a deeper understanding of how its structure relates to its function. bu.edu
Novel Research Applications of Deuterated Keratan Sulphate in Understanding Disease Mechanisms in Model Systems
Deuterated keratan sulphate is being increasingly used in non-human model systems to investigate the mechanisms of various diseases where KS is implicated. frontiersin.org This approach allows for controlled experiments that would not be possible in humans, providing valuable insights into disease pathogenesis.
In the field of developmental biology, deuterated KS is being used to study the role of this glycan in organogenesis. frontiersin.orgnih.gov For example, in vertebrate model systems like Xenopus, highly sulfated keratan sulphate is a marker for the developing notochord. frontiersin.org By tracking the synthesis and distribution of deuterated KS, researchers can investigate its role in processes like axis formation and tissue patterning. frontiersin.org Studies in chick embryos have also used antibodies against KS to follow its accumulation during corneal development, revealing a precise spatio-temporal regulation of its expression. nih.gov
In the context of tissue regeneration, deuterated keratan sulphate can be used to study the role of KS in wound healing and tissue repair. mdpi.com For instance, in models of skin wound healing, researchers could use deuterated KS to track its synthesis and deposition in the regenerating tissue, and to investigate how it influences the behavior of cells involved in the healing process. mdpi.com Similarly, in models of neural injury, deuterated KS could be used to study its role in glial scar formation and axonal regeneration. wikipedia.org
Future research in this area will likely involve the use of more sophisticated model systems, such as organoids and genetically engineered animals, in combination with deuterated keratan sulphate. This will allow for a more detailed and controlled investigation of the role of KS in disease mechanisms, paving the way for the development of new therapeutic strategies.
Q & A
Q. What are the primary methodologies for synthesizing deuterated keratan sulphate, and how do they address isotopic purity challenges?
Deuterated keratan sulphate is synthesized via chemical or enzymatic deuteration, where hydrogen atoms in specific glycosaminoglycan chains are replaced with deuterium. Key methods include in vitro enzymatic labeling using deuterated precursors (e.g., deuterated UDP-N-acetylglucosamine) or chemical deuteration via acid-catalyzed exchange. Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm >98% deuterium incorporation. Challenges include minimizing side reactions and ensuring uniformity across sulfation sites, which require optimized pH and temperature controls .
Q. How can researchers characterize the structural integrity of deuterated keratan sulphate after synthesis?
Structural characterization employs cellulose acetate electrophoresis to assess mobility patterns, comparing deuterated samples to non-deuterated standards. Fourier-transform infrared spectroscopy (FTIR) identifies deuterium-specific absorption bands (e.g., C-D stretching at ~2100 cm⁻¹). Size-exclusion chromatography paired with multi-angle light scattering (SEC-MALS) evaluates molecular weight distribution, critical for confirming sulfation homogeneity .
Q. What are the standard protocols for quantifying deuterated keratan sulphate in biological matrices?
Quantification involves enzymatic digestion (e.g., keratanase treatment) followed by LC-MS/MS analysis targeting deuterated disaccharide fragments. For urinary samples, Dowex ion-exchange chromatography isolates keratan sulphate from interfering glycoproteins. Recovery rates (>85%) are validated using spiked deuterated internal standards, with sensitivity thresholds of ~0.1 ng/mL .
Advanced Research Questions
Q. How does deuterated keratan sulphate enhance neutron scattering studies of proteoglycan dynamics in extracellular matrices?
Deuteration improves contrast in small-angle neutron scattering (SANS) by reducing incoherent scattering from hydrogen. Experimental design requires matching the deuterium label to specific domains (e.g., core protein vs. glycosaminoglycan chains). For example, selectively deuterating the keratan sulphate chain enables resolution of its hydration shell dynamics in cartilage models. Data interpretation uses contrast variation methods to deconvolute contributions from non-deuterated components .
Q. What experimental strategies resolve contradictions in keratan sulphate-deuterated data arising from analytical method variability?
Discrepancies between techniques (e.g., cetylpyridinium chloride precipitation vs. SEC-MALS) are mitigated by cross-validation. For instance, precipitation methods may underreport short-chain keratan sulphate due to incomplete recovery, whereas SEC-MALS provides accurate size profiles. Statistical frameworks like Bland-Altman analysis quantify inter-method biases, and isotopic dilution MS corrects for matrix effects .
Q. How can deuterated keratan sulphate be utilized to track metabolic dysregulation in HCV-induced cirrhosis?
In HCV models, deuterated keratan sulphate serves as a tracer to monitor proteoglycan turnover via stable isotope labeling. LC-MS/MS quantifies deuterated fragments in serum, correlating with lumican (a keratan sulphate proteoglycan) upregulation (fold change >1.2, p <0.02). Longitudinal studies combine this with transcriptomic data (e.g., LUM gene expression) to establish keratan sulphate as a biomarker for fibrosis progression .
Q. What are the challenges in designing in vivo studies using deuterated keratan sulphate, and how are they addressed?
In vivo deuteration faces metabolic dilution, where endogenous hydrogen dilutes the deuterium label. Pulse-chase labeling with deuterated glucose precursors (e.g., ²H-glucosamine) minimizes this. Kinetic modeling (e.g., compartmental analysis) adjusts for turnover rates, while nanoDESI-MS imaging spatially resolves deuterated keratan sulphate in tissue sections .
Methodological Troubleshooting
Q. Why might deuterium incorporation rates vary between keratan sulphate batches, and how is this controlled?
Variability arises from inconsistent precursor deuteration or incomplete enzymatic reactions. Quality control protocols include:
- Pre-synthesis NMR screening of deuterated precursors for isotopic purity.
- Real-time monitoring of deuteration via Raman spectroscopy to track C-H → C-D conversion.
- Post-synthesis purification using anion-exchange chromatography to remove non-deuterated contaminants .
Q. How do researchers validate the biological activity of deuterated keratan sulphate compared to its native form?
Biological activity is tested using in vitro assays:
- Binding affinity to collagen type I via surface plasmon resonance (SPR), comparing dissociation constants (Kd).
- Anti-angiogenic activity in endothelial cell migration assays, ensuring deuterated forms retain inhibitory potency (e.g., IC50 within 10% of native).
- Neutron reflectometry confirms structural alignment with native keratan sulphate in hydrated collagen matrices .
Data Reporting Standards
Q. What metadata is critical for reproducibility in studies involving deuterated keratan sulphate?
Essential metadata includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
